Fijimycin C

Description

Properties

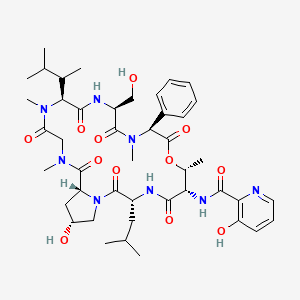

IUPAC Name |

3-hydroxy-N-[(3R,6S,7R,10S,13S,16S,22R,24R)-24-hydroxy-13-(hydroxymethyl)-7,11,17,20-tetramethyl-16-(3-methylbutan-2-yl)-3-(2-methylpropyl)-2,5,9,12,15,18,21-heptaoxo-10-phenyl-8-oxa-1,4,11,14,17,20-hexazabicyclo[20.3.0]pentacosan-6-yl]pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H62N8O12/c1-23(2)18-29-42(61)52-20-28(54)19-31(52)43(62)49(7)21-33(56)50(8)36(25(5)24(3)4)40(59)47-30(22-53)41(60)51(9)37(27-14-11-10-12-15-27)44(63)64-26(6)34(38(57)46-29)48-39(58)35-32(55)16-13-17-45-35/h10-17,23-26,28-31,34,36-37,53-55H,18-22H2,1-9H3,(H,46,57)(H,47,59)(H,48,58)/t25?,26-,28-,29-,30+,31-,34+,36+,37+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDTSWOUKAXSMRA-BSRLCFGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=O)NC(C(=O)N2CC(CC2C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)O1)C3=CC=CC=C3)C)CO)C(C)C(C)C)C)C)O)CC(C)C)NC(=O)C4=C(C=CC=N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](C(=O)N[C@@H](C(=O)N2C[C@@H](C[C@@H]2C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)O1)C3=CC=CC=C3)C)CO)C(C)C(C)C)C)C)O)CC(C)C)NC(=O)C4=C(C=CC=N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H62N8O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

895.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Origin of Fijimycin C: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fijimycin C is a naturally occurring depsipeptide belonging to the etamycin class of antibiotics.[1][2] It was discovered as a minor metabolite produced by a marine-derived actinomycete, Streptomyces sp. strain CNS-575.[1][2] This strain was isolated from a marine sediment sample collected in the waters off Nasese, Fiji.[1][2] this compound, along with its congeners Fijimycin A and B, exhibits significant in vitro antibacterial activity, notably against methicillin-resistant Staphylococcus aureus (MRSA).[1][2] This technical guide provides a comprehensive overview of the origin of this compound, detailing the isolation of the producing microorganism, the fermentation process, and the methods for extraction, purification, and structure elucidation. Additionally, the putative mechanism of action, consistent with other etamycin-class antibiotics, is described.

Discovery and Biological Source

This compound was first reported as a new natural product in 2011.[1][2] Its discovery was the result of a screening program focused on identifying new antibiotics from marine actinomycetes to combat drug-resistant pathogens like MRSA.[1][2]

Isolation of the Producing Microorganism

The bacterium responsible for the production of this compound is designated as strain CNS-575.[1][2] This strain was isolated from a marine sediment sample collected at a depth of approximately 0.5 meters from the Nasese shoreline in Viti Levu, Fiji.[1][2] The sediment was subjected to a heat-shock treatment to enrich for spore-forming bacteria like Streptomyces.[1][2]

Table 1: Quantitative Data for this compound and its Analogs

| Compound | Molecular Formula | Molecular Weight (Da) | Yield (mg/40L culture) | MIC100 against MRSA (μg/mL) |

| Fijimycin A | C44H62N8O11 | 878.45 | 65 | 4-16 |

| Fijimycin B | C42H66N8O11 | 858.48 | 9.6 | >32 |

| This compound | C44H62N8O12 | 894.45 | 3.2 | 4-8 |

| Etamycin A | C44H62N8O11 | 878.45 | Not Reported | 4-8 |

Experimental Protocols

Isolation and Cultivation of Streptomyces sp. CNS-575

Protocol for Bacterial Isolation:

-

A marine sediment sample was collected from Nasese, Viti Levu, Fiji.[1][2]

-

The treated sediment was directly plated onto M1 agar medium (10 g starch, 4 g yeast extract, 2 g peptone, in 1 L filtered seawater) supplemented with rifampicin (0.5 µg/mL) and cycloheximide (100 µg/L) to inhibit the growth of other bacteria and fungi, respectively.[1][2]

-

The plates were incubated until bacterial colonies were observed.

-

Strain CNS-575 was identified as a Streptomyces sp. based on 16S rRNA gene sequence analysis.[1][2]

Fermentation and Extraction of this compound

Protocol for Fermentation and Extraction:

-

Streptomyces sp. CNS-575 was cultured in 40 x 1 L volumes of A1Bfe+C liquid medium (10 g starch, 4 g yeast extract, 2 g peptone, 1 g CaCO3, 40 mg Fe2(SO4)3·4H2O, 100 mg KBr per 1 L seawater).[2]

-

The cultures were incubated at 27 °C for 6 days with shaking at 215 rpm.[2]

-

At the end of the fermentation period, pre-sterilized Amberlite XAD-7 resin (20 g/L) was added to each flask to adsorb the secondary metabolites.[2]

-

The flasks were shaken for an additional two hours at a low speed.[2]

-

The resin and cell mass were collected by filtration through cheesecloth and washed with deionized water.[2]

-

The resin and cell mass were then extracted with ethyl acetate, and the organic solvent was evaporated under reduced pressure to yield a crude extract.[2]

Purification of this compound

Protocol for HPLC Purification:

-

The crude extract was fractionated by silica gel column chromatography using a step gradient from 10% ethyl acetate in isooctane to 15% methanol in ethyl acetate.[2]

-

The fraction containing the depsipeptides was further purified by reversed-phase High-Performance Liquid Chromatography (HPLC).[2]

-

A Phenomenex Luna C18 column (10 mm × 250 mm, 5 µm) was used with an isocratic mobile phase of 65% aqueous acetonitrile (CH3CN) at a flow rate of 2.5 mL/min.[2]

-

Detection was performed using a UV detector at 254 nm.[2]

-

This compound eluted at a retention time of 17.5 minutes under these conditions.[2]

Structure Elucidation of this compound

The planar structure of this compound was determined through a combination of High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]

HRESIMS Analysis:

-

Instrument: Thermo LTQ Orbitrap XL mass spectrometer.[2]

-

Observation: The HRESIMS data for this compound showed an [M+Na]+ ion at m/z 917.4365, which corresponds to the molecular formula C44H62N8O12.[1][2]

NMR Analysis:

-

Instruments: Varian Inova 500 MHz and 300 MHz NMR spectrometers.[2]

-

Analysis: 1D (1H) and 2D (COSY, HMBC, HSQC) NMR spectra were acquired. The analysis of these spectra allowed for the assignment of the individual amino acid and other constituent residues and their sequence within the cyclic depsipeptide structure.[1][2]

Determination of Absolute Stereochemistry (Marfey's Method):

The absolute configurations of the amino acid constituents of this compound were determined using Marfey's method. This involves the following general steps:

-

Acid Hydrolysis: The depsipeptide is hydrolyzed (e.g., with 6N HCl) to break the amide and ester bonds, releasing the individual amino acid residues.

-

Derivatization: The amino acid hydrolysate is reacted with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, L-FDAA). This chiral reagent forms diastereomeric derivatives with the D- and L-amino acids.

-

HPLC Analysis: The resulting diastereomers are separated and analyzed by reversed-phase HPLC.

-

Comparison with Standards: The retention times of the derivatized amino acids from the hydrolysate are compared with those of derivatized D- and L-amino acid standards to determine the absolute stereochemistry of each residue.

Mechanism of Action

This compound belongs to the etamycin class of antibiotics, which are known to inhibit protein synthesis in bacteria.[3] While the specific molecular interactions of this compound have not been detailed, the mechanism of action for this class of compounds generally involves binding to the 50S subunit of the bacterial ribosome. This interaction interferes with the peptidyl transferase center, thereby inhibiting the elongation of the polypeptide chain during translation.

Conclusion

This compound is a promising antibacterial depsipeptide with a unique marine origin. The detailed protocols for its isolation, purification, and characterization provide a valuable resource for researchers in natural product chemistry and drug discovery. Further investigation into its specific interactions with the bacterial ribosome and its biosynthetic pathway could pave the way for the development of new antibiotics to combat the growing threat of antimicrobial resistance.

References

- 1. pediatrics.ucsd.edu [pediatrics.ucsd.edu]

- 2. Fijimycins A–C, three antibacterial etamycin-class depsipeptides from a marine-derived Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Studies of etamycin biosynthesis employing short-term experiments with radiolabeled precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

Fijimycin C: A Marine-Derived Depsipeptide with Potent Anti-MRSA Activity

An In-depth Technical Guide on the Discovery, Characterization, and Biological Activity of Fijimycin C

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of multidrug-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), poses a significant threat to global public health. This has spurred the search for novel antimicrobial agents from diverse environmental niches. Marine microorganisms, particularly actinomycetes, have proven to be a prolific source of structurally unique and biologically active secondary metabolites. This technical guide provides a comprehensive overview of the discovery, structure elucidation, and antibacterial properties of this compound, a depsipeptide belonging to the etamycin class, isolated from a marine-derived Streptomyces species.

Discovery and Origin

This compound, along with its congeners Fijimycin A and B, was discovered during a screening program aimed at identifying new antibiotics from marine actinomycetes. It was isolated from the fermentation broth of Streptomyces sp. strain CNS-575, which was cultured from a marine sediment sample collected in the coastal waters of Nasese, Fiji.[1][2][3][4] This discovery highlights the potential of marine environments as a reservoir for novel therapeutic leads.

Chemical and Physical Properties

This compound is a cyclic depsipeptide, a class of compounds characterized by the presence of both peptide and ester linkages in their structure. Its molecular and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄₄H₆₂N₈O₁₂ | [3] |

| Molecular Weight | 894.44 g/mol | [3] |

| Appearance | Amorphous white powder | [3][4] |

| Class | Etamycin-class depsipeptide | [1][2][3][4] |

Antibacterial Activity

This compound exhibits significant in vitro antibacterial activity against various strains of methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC₁₀₀), the lowest concentration of the compound that completely inhibits visible growth, was determined against three different MRSA strains.

| MRSA Strain | Description | MIC₁₀₀ (µg/mL) | Reference |

| ATCC33591 | Hospital-associated | 4 | [3] |

| Sanger 252 | Sequenced hospital-associated | 8 | [3] |

| UAMS1182 | Community-associated | 4 | [3] |

Experimental Protocols

This section provides a detailed description of the methodologies employed in the isolation, structure elucidation, and biological evaluation of this compound.

Fermentation and Extraction

-

Microorganism: Streptomyces sp. strain CNS-575.

-

Culture Medium: A1Bfe+C liquid medium (10 g starch, 4 g yeast extract, 2 g peptone, 1 g CaCO₃, 40 mg Fe₂(SO₄)₃·4H₂O, 100 mg KBr per 1 L of seawater).[4]

-

Fermentation Conditions: The strain was cultured in 1 L volumes of the medium at 27°C for 6 days with continuous shaking at 215 rpm.[4]

-

Extraction: At the end of the fermentation period, pre-sterilized Amberlite XAD-7 resin (20 g/L) was added to the culture to adsorb the secondary metabolites. The culture and resin were shaken for an additional two hours. The resin and cell mass were collected by filtration, washed with deionized water, and then extracted with ethyl acetate. The resulting organic extract was concentrated under reduced pressure to yield the crude extract.[4]

Isolation and Purification

The crude extract was subjected to a multi-step purification process to isolate this compound.

-

Initial Fractionation: The crude extract was fractionated using vacuum liquid chromatography (VLC) on a silica gel column with a step gradient of solvents of increasing polarity.

-

High-Performance Liquid Chromatography (HPLC): The fraction containing the fijimycins was further purified by reversed-phase HPLC.[4]

Structure Elucidation

The planar and stereochemical structure of this compound was determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the molecular formula of this compound.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (¹H) and 2D (COSY) NMR experiments were conducted to establish the connectivity of the atoms and the amino acid sequence.[3]

-

Marfey's Method for Stereochemistry Determination:

-

Acid Hydrolysis: this compound was completely hydrolyzed into its constituent amino acids using 6 N HCl at 110°C.[3]

-

Derivatization: The amino acid hydrolysate was derivatized with 1-fluoro-2,4-dinitrophenyl-5-L-leucinamide (L-FDLA).[3]

-

LC-MS Analysis: The resulting diastereomeric derivatives were analyzed by LC-MS and their retention times were compared to those of derivatized D- and L-amino acid standards to determine the absolute configuration of each amino acid residue.[3]

-

Antibacterial Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) of this compound against MRSA strains was determined using the broth microdilution method.[5]

-

Preparation of Inoculum: MRSA strains were grown in a suitable broth medium to a standardized cell density (e.g., 1.5 × 10⁶ CFU/mL).[5]

-

Serial Dilutions: A two-fold serial dilution of this compound was prepared in a 96-well microtiter plate containing Mueller-Hinton broth.[5]

-

Inoculation: Each well was inoculated with the bacterial suspension.

-

Incubation: The plates were incubated at 37°C for 24 hours.[5]

-

Determination of MIC: The MIC was recorded as the lowest concentration of this compound that showed no visible bacterial growth.[5] An indicator dye such as MTT can be used to aid in the visualization of bacterial growth.[5]

Visualizations

Experimental Workflow

Caption: Experimental workflow for the discovery and characterization of this compound.

Proposed Biosynthetic Pathway of this compound

This compound, being a member of the etamycin class, is synthesized by a non-ribosomal peptide synthetase (NRPS) complex. This diagram illustrates a generalized model for the NRPS-mediated assembly of the this compound backbone. Each module is responsible for the incorporation of a specific amino acid.

Caption: Proposed non-ribosomal peptide synthetase (NRPS) assembly line for this compound.

Mechanism of Action and Resistance

This compound, as a streptogramin B type antibiotic, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This diagram illustrates its mechanism of action and the known pathways of bacterial resistance to this class of antibiotics.

Caption: Mechanism of action of this compound and bacterial resistance pathways.

Conclusion

This compound represents a promising antibacterial agent discovered from a marine Streptomyces species. Its potent activity against MRSA warrants further investigation for its therapeutic potential. This technical guide has provided a comprehensive overview of the discovery, chemical nature, biological activity, and experimental methodologies associated with this compound. The provided visualizations offer a clear understanding of the experimental workflow, its proposed biosynthesis, and its mechanism of action and resistance. Further research into the specific biosynthetic gene cluster and potential for synthetic modification could lead to the development of new and effective treatments for infections caused by multidrug-resistant bacteria.

References

- 1. Mechanism of action of streptogramins and macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fijimycins A-C, three antibacterial etamycin-class depsipeptides from a marine-derived Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fijimycins A–C, three antibacterial etamycin-class depsipeptides from a marine-derived Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pediatrics.ucsd.edu [pediatrics.ucsd.edu]

- 5. 4.3. Determination of Minimal Inhibitory Concentration [bio-protocol.org]

An In-depth Technical Guide to Fijimycin C: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fijimycin C is a naturally occurring depsipeptide belonging to the etamycin class of antibiotics. Isolated from a marine-derived Streptomyces species, it exhibits significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its isolation, structure elucidation, and antimicrobial testing are presented, along with a diagrammatic representation of its proposed mechanism of action. This document aims to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antibacterial agents.

Chemical Structure and Physicochemical Properties

This compound is a cyclic depsipeptide, a class of compounds characterized by the presence of both peptide and ester bonds in their macrocyclic structure. It was first isolated from the fermentation broth of Streptomyces sp. strain CNS-575, cultured from a marine sediment sample collected in Fiji.[1][2][3]

The planar structure of this compound was elucidated through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS/MS) analysis.[1][2][3] Notably, its structure is closely related to Fijimycin A, with the key difference being the substitution of an alanine residue in Fijimycin A with a serine residue in this compound.[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C44H62N8O12 | [1][2][4] |

| Molecular Weight | 895 g/mol | [4] |

| Appearance | Amorphous white powder | [1][2] |

| Solubility | Soluble in organic solvents such as methanol and DMSO | Inferred from isolation protocols |

| HRESIMS | m/z [M+Na]+ 917.4365 (calculated 917.4379) | [1][2] |

Biological Activity and Mechanism of Action

This compound demonstrates potent antibacterial activity, particularly against Gram-positive bacteria. Its efficacy against MRSA strains highlights its potential as a lead compound for the development of new treatments for antibiotic-resistant infections.[1][2][3][5]

Antibacterial Spectrum

The minimum inhibitory concentration (MIC) values of this compound against several MRSA strains are summarized in the table below. The MIC100 values indicate the concentration at which 100% of the bacterial growth was inhibited.[1]

| Bacterial Strain | Type | MIC100 (µg/mL) |

| Staphylococcus aureus (ATCC33591) | Hospital-associated MRSA | 4-8 |

| Staphylococcus aureus (Sanger 252) | Sequenced hospital-associated MRSA | 4-8 |

| Staphylococcus aureus (UAMS1182) | Community-associated MRSA | 8-16 |

Proposed Mechanism of Action

As a member of the etamycin class, which are Group B streptogramins, this compound is proposed to inhibit bacterial protein synthesis.[1][4] This inhibition is achieved by binding to the bacterial ribosome, thereby halting the process of translation and leading to bacterial cell death.[4]

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments related to the isolation, characterization, and biological evaluation of this compound.

Fermentation and Isolation

This compound was isolated from a large-scale fermentation of Streptomyces sp. strain CNS-575.

Caption: General workflow for the isolation of this compound.

-

Fermentation: The Streptomyces sp. strain CNS-575 was cultured in a suitable liquid medium to allow for the production of secondary metabolites, including this compound.

-

Extraction: The fermentation broth was extracted with an organic solvent, such as ethyl acetate, to separate the organic compounds from the aqueous medium.

-

Chromatography: The crude extract was subjected to a series of chromatographic separations to purify this compound. This typically involves:

-

Vacuum Liquid Chromatography (VLC): The crude extract was first fractionated using VLC on a silica gel column.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing this compound were further purified using reversed-phase HPLC. A Phenomenex Luna C18 column (10 mm x 250 mm, 5 µm) with a mobile phase of 65% aqueous acetonitrile (CH3CN) at a flow rate of 2.5 mL/min was used.[2] UV detection was performed at 254 nm.[2] this compound eluted at a retention time of 17.5 minutes under these conditions.[2]

-

Structure Elucidation

The chemical structure of this compound was determined using the following spectroscopic and analytical techniques:

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the molecular formula of this compound.[1][2]

-

NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMBC) NMR experiments were conducted to determine the connectivity of the atoms and the sequence of the amino acid and other constituent units.[1][2]

-

Marfey's Method: The absolute configurations of the component amino acids were established using Marfey's method, which involves derivatization of the amino acids followed by HPLC analysis.[1][2][3]

Antibacterial Susceptibility Testing

The in vitro antibacterial activity of this compound was evaluated using a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

-

Bacterial Strains: Methicillin-resistant Staphylococcus aureus (MRSA) strains, including ATCC33591, Sanger 252, and UAMS1182, were used.[1]

-

Assay Conditions: The assay was performed in 96-well microtiter plates.

-

Inoculum Preparation: Bacterial cultures were grown to a specific optical density and then diluted to a standardized concentration.

-

Compound Preparation: this compound was serially diluted in the appropriate growth medium.

-

Incubation: The bacterial inoculum was added to the wells containing the serially diluted compound. The plates were incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC was determined as the lowest concentration of this compound that completely inhibited visible bacterial growth.

Conclusion

This compound is a promising antibacterial depsipeptide with potent activity against clinically relevant MRSA strains. Its unique chemical structure, derived from a marine microorganism, makes it an attractive candidate for further investigation and development as a novel antibiotic. The detailed information on its structure, properties, and biological evaluation methods provided in this guide serves as a foundational resource for researchers in the field of infectious disease and natural product drug discovery. Further studies are warranted to explore its in vivo efficacy, safety profile, and potential for chemical modification to enhance its therapeutic properties.

References

- 1. Fijimycins A–C, three antibacterial etamycin-class depsipeptides from a marine-derived Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pediatrics.ucsd.edu [pediatrics.ucsd.edu]

- 3. Fijimycins A-C, three antibacterial etamycin-class depsipeptides from a marine-derived Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 1350467-23-0 | AEC46723 | Biosynth [biosynth.com]

- 5. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]

Fijimycin C: A Technical Guide to a Marine-Derived Antibacterial Depsipeptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fijimycin C, a natural product with the molecular formula C44H62N8O12, is a member of the etamycin class of cyclic depsipeptides. Isolated from a marine-derived Streptomyces species, this molecule has demonstrated significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activity, and the experimental methodologies used for its characterization. The document is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.

Introduction

The emergence of multidrug-resistant bacteria, such as MRSA, poses a significant threat to global public health. This has intensified the search for novel antibiotics with unique mechanisms of action. Marine microorganisms have proven to be a rich source of structurally diverse and biologically active secondary metabolites. This compound, discovered from a Streptomyces sp. cultured from a marine sediment sample collected in Fiji, represents a promising lead compound in the fight against resistant pathogens.[1][2] As a member of the etamycin class, its mode of action is believed to be the inhibition of bacterial protein synthesis.

Chemical Properties and Structure Elucidation

This compound is a cyclic depsipeptide, a class of molecules characterized by the presence of at least one ester bond in the peptide ring. The molecular formula of this compound has been established as C44H62N8O12.[1][2] The planar structure and absolute stereochemistry of its constituent amino acid residues were determined using a combination of spectroscopic techniques and chemical degradation methods.

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C44H62N8O12 | [1][2] |

| Molecular Weight | 894.45 g/mol | Calculated |

| Appearance | White, amorphous powder | [1] |

Structure Elucidation Methodology

The structural determination of this compound involved a multi-step process:

Biological Activity and Mechanism of Action

This compound exhibits potent antibacterial activity, primarily against Gram-positive bacteria, including various strains of MRSA.[1][2][3][4]

Antibacterial Spectrum

The primary reported activity of this compound is against MRSA. The minimum inhibitory concentration (MIC) is a key quantitative measure of its efficacy.

| MRSA Strain | MIC (µg/mL) | Reference |

| ATCC 33591 | 4-16 | [1][2][3][4] |

| UAMS 1182 | 4-16 | [1][2][3][4] |

| Other MRSA strains | 4-16 | [1][2][3][4] |

Mechanism of Action

As a member of the etamycin class, which are streptogramin B antibiotics, this compound is understood to inhibit bacterial protein synthesis.[2] The proposed mechanism involves binding to the 50S ribosomal subunit, thereby interfering with the elongation of the polypeptide chain.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of this compound.

Isolation and Purification of this compound

-

Fermentation: The marine-derived Streptomyces sp. is cultured in a suitable liquid medium to promote the production of secondary metabolites.

-

Extraction: The culture broth is extracted with an organic solvent (e.g., ethyl acetate) to isolate the crude mixture of natural products.

-

Chromatography: The crude extract is subjected to a series of chromatographic techniques, such as column chromatography over silica gel or reversed-phase C18, followed by high-performance liquid chromatography (HPLC) to purify this compound.

Structure Elucidation

-

NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are acquired to determine the planar structure of the molecule, establishing the connectivity of atoms.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition, confirming the molecular formula. Tandem mass spectrometry (MS/MS) can be employed to obtain fragmentation patterns that aid in sequencing the peptide backbone.

-

Marfey's Method: To determine the absolute configuration of the amino acid residues, the purified this compound is hydrolyzed to its constituent amino acids. These are then derivatized with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA). The resulting diastereomers are analyzed by HPLC and their retention times are compared to those of derivatized amino acid standards of known configuration.

Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)

-

Bacterial Strains: MRSA strains are grown in appropriate culture media (e.g., Mueller-Hinton broth).

-

Microdilution Method: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the MRSA strain.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.

Conclusion and Future Perspectives

This compound is a promising antibacterial depsipeptide with potent activity against MRSA. Its mechanism of action, targeting the bacterial ribosome, makes it an attractive candidate for further investigation and development. Future research should focus on elucidating the detailed molecular interactions with the ribosomal binding site, exploring its efficacy in in vivo models of infection, and investigating potential for chemical modification to enhance its pharmacokinetic and pharmacodynamic properties. The detailed methodologies provided in this guide are intended to facilitate further research into this and other novel antibacterial agents.

References

Mechanism of action of Fijimycin C against MRSA

An In-depth Technical Guide on the Mechanism of Action of Fijimycin C against Methicillin-Resistant Staphylococcus aureus (MRSA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a member of the etamycin class of cyclic depsipeptides, has demonstrated significant antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA), a pathogen of critical concern in both hospital and community settings. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action against MRSA. While direct experimental evidence for its precise molecular target in S. aureus is still emerging, a compelling hypothesis points towards the inhibition of the caseinolytic protease C1 (ClpC) ATPase, a key component of the bacterial protein homeostasis machinery. This guide summarizes the available quantitative data, details relevant experimental protocols, and presents visual representations of the hypothesized mechanism and associated experimental workflows to support further research and drug development efforts in this area.

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat due to its resistance to a broad spectrum of antibiotics. The urgent need for novel therapeutics with unique mechanisms of action has driven the exploration of natural products. This compound, isolated from a marine-derived Streptomyces species, has been identified as a potent anti-MRSA agent[1][2][3]. As a depsipeptide belonging to the etamycin class, its structural complexity offers a unique scaffold for antibacterial drug design[1]. This guide delves into the specifics of its action, providing a foundational resource for researchers in the field.

Quantitative Data on Antibacterial Activity

This compound exhibits potent in vitro activity against various MRSA strains. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's efficacy. The MIC100 values for this compound against three distinct MRSA strains are summarized in the table below.

| MRSA Strain | Strain Type | This compound MIC100 (µg/mL) | Reference |

| ATCC 33591 | Hospital-associated | 4 | [1] |

| Sanger 252 | Hospital-associated | 16 | [1] |

| UAMS 1182 | Community-associated | 4 | [1] |

Hypothesized Mechanism of Action: Targeting the ClpC ATPase

While the direct molecular target of this compound in MRSA has not been definitively elucidated in the available literature, a strong hypothesis based on the mechanism of action of related cyclic peptide antibiotics suggests that it targets the ClpC ATPase[4][5][6].

The Clp (Caseinolytic protease) machinery is essential for protein homeostasis in bacteria, playing a crucial role in refolding and degrading misfolded or aggregated proteins. In S. aureus, the ClpC ATPase is a critical component of this system, providing the energy for substrate unfolding and translocation into the ClpP proteolytic chamber for degradation[1][7][8]. The ClpCP complex is also involved in stress tolerance and virulence[1][6][7].

The proposed mechanism of action for this compound involves the following steps:

-

Binding to ClpC: this compound is hypothesized to bind to the N-terminal domain of the ClpC ATPase.

-

Dysregulation of ATPase Activity: This binding event is thought to dysregulate the ATPase activity of ClpC. This could manifest as either inhibition or hyper-activation of ATP hydrolysis.

-

Uncoupling of Proteolysis: The dysregulation of the ATPase function uncouples it from the proteolytic activity of the ClpP subunit. This leads to a failure in the proper processing of protein substrates.

-

Accumulation of Misfolded Proteins and Cellular Stress: The disruption of protein homeostasis results in the accumulation of toxic misfolded proteins, leading to cellular stress and ultimately, bacterial cell death.

This mechanism is supported by studies on other cyclic peptide antibiotics like lassomycin and ecumicin, which have been shown to target the ClpC1 ATPase in Mycobacterium tuberculosis[9][10][11]. Given the conservation of the Clp system across bacterial species, it is plausible that this compound employs a similar strategy against MRSA.

Hypothesized mechanism of this compound action against MRSA.

Detailed Experimental Protocols

To facilitate further research into the mechanism of action of this compound and related compounds, this section provides detailed protocols for key in vitro assays.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of this compound against MRSA strains[3][9][12].

Materials:

-

MRSA isolates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound stock solution (in a suitable solvent like DMSO)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Inoculum Preparation:

-

From a fresh agar plate, select 3-5 isolated colonies of the MRSA strain.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Serial Dilution of this compound:

-

Prepare a series of two-fold dilutions of this compound in CAMHB in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should span the expected MIC.

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well containing the antibiotic dilutions, as well as to a growth control well (containing only CAMHB and inoculum).

-

Include a sterility control well containing only CAMHB.

-

-

Incubation:

-

Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the unaided eye or a plate reader.

-

Workflow for MIC determination by broth microdilution.

Time-Kill Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antibiotic over time[7][13][14].

Materials:

-

MRSA isolate

-

CAMHB

-

This compound

-

Sterile culture tubes

-

Spectrophotometer

-

Agar plates for colony counting

Procedure:

-

Inoculum Preparation:

-

Prepare an overnight culture of the MRSA strain in CAMHB.

-

Dilute the overnight culture in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL.

-

-

Assay Setup:

-

Prepare culture tubes with CAMHB containing this compound at various concentrations (e.g., 1x, 2x, 4x MIC).

-

Include a growth control tube without any antibiotic.

-

-

Inoculation and Incubation:

-

Inoculate each tube with the prepared bacterial suspension.

-

Incubate all tubes at 37°C with shaking.

-

-

Sampling and Viable Cell Counting:

-

At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.

-

Perform serial dilutions of the aliquots in sterile saline.

-

Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.

-

-

Data Analysis:

-

Count the number of colonies on the plates to determine the CFU/mL at each time point.

-

Plot the log10 CFU/mL versus time for each concentration of this compound and the growth control. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.

-

ClpC ATPase Activity Assay

This assay measures the ATP hydrolysis activity of ClpC and can be used to determine if this compound inhibits this function. This protocol is based on a coupled-enzyme assay that links ATP hydrolysis to the oxidation of NADH[4][14][15].

Materials:

-

Purified S. aureus ClpC protein

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 20 mM MgCl₂, 1 mM DTT)

-

ATP

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

This compound

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reaction Mixture Preparation:

-

In a microplate well or cuvette, prepare a reaction mixture containing the assay buffer, PEP, NADH, PK, and LDH.

-

-

Addition of ClpC and Inhibitor:

-

Add the purified ClpC protein to the reaction mixture.

-

For inhibitor studies, add this compound at various concentrations. Include a control without the inhibitor.

-

-

Initiation of Reaction:

-

Initiate the reaction by adding ATP.

-

-

Measurement of ATPase Activity:

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis by ClpC.

-

-

Data Analysis:

-

Calculate the initial velocity of the reaction for each condition.

-

Determine the effect of this compound on the ATPase activity of ClpC.

-

Coupled enzyme assay for measuring ClpC ATPase activity.

Conclusion and Future Directions

This compound is a promising anti-MRSA agent with potent in vitro activity. While its precise mechanism of action is yet to be fully elucidated, the available evidence strongly suggests that it functions by targeting and dysregulating the ClpC ATPase in S. aureus. This disruption of protein homeostasis represents a valuable and relatively underexplored therapeutic strategy for combating MRSA infections.

Future research should focus on:

-

Direct Target Identification: Confirming the direct binding of this compound to S. aureus ClpC using techniques such as thermal shift assays, surface plasmon resonance, or co-crystallization.

-

Elucidation of Downstream Effects: Investigating the specific cellular consequences of ClpC inhibition in MRSA, including the profile of accumulated proteins and the activation of stress responses.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to optimize its potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy: Assessing the therapeutic potential of this compound in animal models of MRSA infection.

A deeper understanding of the molecular interactions between this compound and its target will be instrumental in the development of a new class of antibiotics to address the growing challenge of antimicrobial resistance.

References

- 1. Staphylococcus aureus ClpC Is Required for Stress Resistance, Aconitase Activity, Growth Recovery, and Death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.rug.nl [research.rug.nl]

- 3. Fijimycins A–C, three antibacterial etamycin-class depsipeptides from a marine-derived Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure of the drug target ClpC1 unfoldase in action provides insights on antibiotic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pnas.org [pnas.org]

- 8. journals.asm.org [journals.asm.org]

- 9. Structure of the drug target ClpC1 unfoldase in action provides insights on antibiotic mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bio-rad.com [bio-rad.com]

- 11. dash.harvard.edu [dash.harvard.edu]

- 12. zaguan.unizar.es [zaguan.unizar.es]

- 13. An efficient and cost-effective purification protocol for Staphylococcus aureus Cas9 nuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of high throughput screening methods for inhibitors of ClpC1P1P2 from Mycobacteria tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. proteos.com [proteos.com]

Fijimycin C: A Deep Dive into a Novel Bacterial Protein Synthesis Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The rise of antibiotic-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), presents a formidable challenge to global public health. This necessitates the discovery and development of novel antibacterial agents with unique mechanisms of action. Fijimycin C, a naturally derived depsipeptide of the etamycin class, has emerged as a promising candidate. Isolated from a marine-derived Streptomyces sp., this compound demonstrates significant antibacterial activity by inhibiting bacterial protein synthesis. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, mechanism of action, antibacterial potency, and the experimental protocols used for its characterization.

Introduction

This compound is a cyclic depsipeptide antibiotic isolated from the fermentation broth of Streptomyces sp. (strain CNS-575), cultured from a marine sediment sample collected in Fiji.[1][2][3] It belongs to the etamycin (or virginiamycin B/streptogramin B) class of antibiotics, which are known to be potent inhibitors of bacterial protein synthesis.[3][4] Its activity against multidrug-resistant pathogens like MRSA makes it a compound of significant interest for further investigation and development.[1][2] This document serves as a technical resource, consolidating the available data on this compound and providing detailed methodologies for its study.

Physicochemical Properties

This compound was isolated as a white, amorphous powder.[1] Its structure was elucidated through a combination of high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1][3] The absolute configurations of its amino acid constituents were determined using Marfey's method.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₄₄H₆₂N₈O₁₂ | [1] |

| Molecular Weight | 895 g/mol | [4] |

| Class | Etamycin-class Depsipeptide | [1] |

| Origin | Marine-derived Streptomyces sp. | [1][4] |

| Appearance | White, amorphous solid | [1] |

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound exerts its antibacterial effect by targeting and inhibiting the process of protein synthesis within the bacterial cell.[4] As a member of the etamycin/streptogramin B class, its mechanism involves binding to the 50S subunit of the bacterial ribosome.[2][3][5] This binding event occurs at or near the peptidyl transferase center (PTC), sterically hindering the progression of the nascent polypeptide chain through the ribosomal exit tunnel.[5][6] This effectively stalls the elongation phase of translation, leading to a cessation of protein production and ultimately inhibiting bacterial growth (bacteriostatic effect).[3][4] This selective targeting of the bacterial 70S ribosome (composed of 50S and 30S subunits) over eukaryotic 80S ribosomes is a key factor in its therapeutic potential.[7]

Antibacterial Spectrum and Potency

This compound has demonstrated significant in vitro antibacterial activity against clinically relevant strains of methicillin-resistant Staphylococcus aureus (MRSA).[1] The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's potency, representing the lowest concentration that completely inhibits visible bacterial growth.[8][9]

| Bacterial Strain | Type | MIC₁₀₀ (µg/mL) | Reference |

| S. aureus ATCC33591 | Hospital-Associated MRSA | 32 | [1] |

| S. aureus Sanger 252 | Hospital-Associated MRSA | n/a | [1] |

| S. aureus UAMS1182 | Community-Associated MRSA | 8 | [1] |

| Note: MIC₁₀₀ values represent the lowest drug concentration inhibiting 100% of bacterial growth. "n/a" indicates data not available in the cited source for this specific compound-strain combination. |

Experimental Methodologies

This section details the key experimental protocols used in the isolation, characterization, and evaluation of this compound.

Isolation and Purification of this compound

The isolation of this compound from the marine-derived Streptomyces sp. CNS-575 involves a multi-step process of extraction and chromatographic purification.[1][3]

Protocol:

-

Fermentation & Adsorption : A 40 L culture of Streptomyces sp. strain CNS-575 is grown. Amberlite XAD-7HP resin is added to the fermentation broth to adsorb the secondary metabolites.[1]

-

Harvesting : The resin and cell mass are collected by filtration through cheesecloth and washed with deionized (DI) water to remove salts.[1]

-

Extraction : The resin, cell mass, and cheesecloth are soaked in acetone for 2 hours. The acetone extract is then filtered.[1][3]

-

Concentration : The solvent is removed from the filtrate under vacuum to yield a solid crude extract.[1][3]

-

Fractionation : The crude extract is fractionated by silica gel open column chromatography using a step gradient from 10% ethyl acetate in isooctane to 15% methanol in ethyl acetate.[1]

-

Purification : The fraction containing the depsipeptides is subjected to reversed-phase High-Performance Liquid Chromatography (HPLC) for final purification, yielding pure this compound.[1][3]

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.[10][11][12]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Molecular mechanism of action of virginiamycin-like antibiotics (synergimycins) on protein synthesis in bacterial cell-free systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. 抗生素对蛋白质合成的抑制作用 [sigmaaldrich.com]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. Assays for the Identification of Inhibitors Targeting Specific Translational Steps | Springer Nature Experiments [experiments.springernature.com]

- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 11. protocols.io [protocols.io]

- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

The Biological Activity Spectrum of Fijimycin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fijimycin C is a recently discovered depsipeptide belonging to the etamycin class of antibiotics.[1][2] Isolated from a marine-derived Streptomyces sp., this natural product has demonstrated significant potential as an antibacterial agent.[1][2] This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its antibacterial spectrum, mechanism of action, and the experimental protocols used for its evaluation.

Antibacterial Activity

The most well-characterized biological activity of this compound is its potent antibacterial action against methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Quantitative assessment of this activity has been determined through Minimum Inhibitory Concentration (MIC) assays.

Quantitative Antibacterial Data

The MIC₁₀₀ values of this compound against three distinct MRSA strains are summarized in the table below. These values represent the concentration of the compound required to inhibit 100% of the visible growth of the bacterial isolates.

| MRSA Strain | Type | This compound MIC₁₀₀ (µg/mL) |

| ATCC 33591 | Hospital-Associated | 16 |

| Sanger 252 | Hospital-Associated | 8 |

| UAMS 1182 | Community-Associated | 4 |

Data sourced from Sun et al., 2011.

Experimental Protocol: Broth Microdilution MIC Assay

The antibacterial activity of this compound was determined using a broth microdilution method, following the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of MRSA strains.

Materials:

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

MRSA strains (e.g., ATCC 33591, Sanger 252, UAMS 1182)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Inoculum Preparation:

-

Aseptically pick several colonies of the MRSA strain from an agar plate and suspend them in saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Serial Dilution of this compound:

-

In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in CAMHB to achieve a range of desired concentrations.

-

Ensure each well contains 50 µL of the diluted compound.

-

-

Inoculation:

-

Add 50 µL of the prepared bacterial inoculum to each well containing the diluted this compound, bringing the total volume to 100 µL.

-

Include a positive control (wells with bacteria and no drug) and a negative control (wells with media only) on each plate.

-

-

Incubation:

-

Incubate the microtiter plates at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

Following incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound at which there is no visible growth.

-

Broth microdilution workflow for MIC determination.

Mechanism of Action

This compound is a member of the etamycin class of antibiotics, which are classified as streptogramin B antibiotics. The mechanism of action for this class of compounds is the inhibition of bacterial protein synthesis.

Streptogramin B antibiotics bind to the 50S subunit of the bacterial ribosome. This binding event interferes with the elongation of polypeptide chains and leads to the premature release of incomplete peptides, ultimately halting protein production and bacterial growth.

Inhibition of bacterial protein synthesis by this compound.

Broader Biological Activity Spectrum

While the primary characterization of this compound has been its anti-MRSA activity, its classification as an etamycin suggests a potentially broader spectrum of biological activities. Other members of the etamycin class have been reported to exhibit:

-

Activity against other Gram-positive bacteria: Including Mycobacterium tuberculosis.[4][]

-

Activity against some Gram-negative bacteria. [6]

-

Antifungal activity. [4]

-

Cytotoxic activity: Some natural products from Streptomyces have shown cytotoxic effects against cancer cell lines.

It is important to note that these activities have not yet been specifically confirmed for this compound. Further research is required to fully elucidate its biological activity spectrum. A study on etamycin, a closely related compound, showed it to be non-cytotoxic at concentrations more than 20-fold above its MIC against MRSA.[6]

Summary and Future Directions

This compound is a promising antibacterial agent with potent activity against clinically relevant MRSA strains. Its mechanism of action, through the inhibition of bacterial protein synthesis, is well-understood for its class of antibiotics. The full spectrum of its biological activity, including potential antifungal, and broader antibacterial effects, remains an area for future investigation. The detailed experimental protocols provided herein serve as a foundation for further research and development of this compound as a potential therapeutic agent.

References

- 1. Fijimycins A–C, three antibacterial etamycin-class depsipeptides from a marine-derived Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pediatrics.ucsd.edu [pediatrics.ucsd.edu]

- 3. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]

- 4. medkoo.com [medkoo.com]

- 6. Activity of the streptogramin antibiotic etamycin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Depsipeptide Structure of Fijimycin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fijimycin C is a cyclic depsipeptide belonging to the etamycin class of antibiotics, isolated from a marine-derived Streptomyces sp.[1][2][3]. Its structure has been elucidated through a combination of spectroscopic techniques, revealing a complex macrocyclic architecture composed of amino and hydroxy acids[1]. This document provides an in-depth technical overview of the core structure of this compound, including its physicochemical properties, biological activity, and the experimental methodologies used for its characterization.

Core Structure Elucidation of this compound

The determination of the planar structure and stereochemistry of this compound involved a multi-step process relying on nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS/MS), and chiral analysis using Marfey's method.

Spectroscopic and Spectrometric Analysis

The molecular formula of this compound was established as C₄₄H₆₂N₈O₁₂ based on high-resolution electrospray ionization mass spectrometry (HRESIMS) data, which showed an [M+Na]⁺ ion at m/z 917.4365 (calculated for C₄₄H₆₂N₈O₁₂Na, 917.4379)[1]. This composition indicated one additional oxygen atom compared to its analogue, Fijimycin A[1].

One- and two-dimensional NMR spectroscopic data were instrumental in identifying the constituent amino and hydroxy acid residues. Analysis of the ¹H and COSY NMR spectra of this compound revealed a key difference from Fijimycin A: the presence of a serine (Ser) residue in place of an alanine (Ala) residue. This was deduced from a spin system that included an amide proton doublet at δ 7.29, a methine at δ 5.27, and a methylene group at δ 3.82 and 3.93, along with an OH multiplet at δ 4.89[1].

Stereochemical Assignment

The absolute configurations of the amino acid components of the Fijimycins were established using Marfey's method[1][2][3]. This involved the acid hydrolysis of the depsipeptide to its constituent amino acids, followed by derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA) and subsequent HPLC analysis to compare the retention times with those of authentic standards.

Physicochemical and Biological Properties

This compound is an amorphous white powder[1]. Like other members of the Fijimycin family, it exists as a complex mixture of amide conformational isomers in solution, which can complicate spectroscopic analysis[1][2][3].

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄₄H₆₂N₈O₁₂ | [1][4] |

| Molecular Weight | 895 g/mol | [4] |

| HRESIMS [M+Na]⁺ | Obs: 917.4365, Calc: 917.4379 | [1] |

Table 2: In Vitro Antibacterial Activity of this compound against Methicillin-Resistant Staphylococcus aureus (MRSA)

| MRSA Strain | MIC₁₀₀ (µg/mL) | Reference |

| ATCC33591 (Hospital-associated) | 4–16 | [1][2] |

| Sanger 252 (Hospital-associated) | 4–16 | [1] |

| UAMS1182 (Community-associated) | 4–16 | [1] |

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the characterization of this compound, based on the published literature[1].

Isolation and Purification of this compound

-

Fermentation: The marine-derived Streptomyces sp. (strain CNS-575) was cultured in a fermentation broth.

-

Extraction: The crude fermentation extract was prepared for further separation.

-

Chromatography: The extract was subjected to reversed-phase High-Performance Liquid Chromatography (HPLC) using a Phenomenex Luna C18 column (10 mm x 250 mm, 5 µm).

-

Elution: this compound was eluted using a mobile phase of 65% aqueous acetonitrile (CH₃CN) at a flow rate of 2.5 mL/min, with UV detection at 254 nm. This compound had a retention time of 17.5 minutes. From this process, 3.2 mg of this compound was obtained[2].

Structure Elucidation Workflow

Caption: Workflow for the isolation and structure elucidation of this compound.

Marfey's Method for Stereochemical Analysis

-

Hydrolysis: A sample of this compound was hydrolyzed to its constituent amino acids.

-

Derivatization: The amino acid hydrolysate was treated with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA).

-

HPLC Analysis: The resulting diastereomeric derivatives were analyzed by HPLC.

-

Comparison: The retention times of the derivatives from the this compound hydrolysate were compared with those of authentic L- and D-amino acid standards derivatized with L-FDAA to determine the absolute stereochemistry of each amino acid residue.

Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial Strains: Three strains of methicillin-resistant Staphylococcus aureus (MRSA) were used: ATCC33591, Sanger 252, and UAMS1182.

-

Assay Conditions: The in vitro antibacterial activity of this compound was assessed to determine the minimum inhibitory concentration required to completely inhibit bacterial growth (MIC₁₀₀).

-

Data Analysis: The concentration range at which this compound exhibited strong antibiotic activity was determined to be 4–16 µg/mL for the tested MRSA strains[1][2].

Signaling Pathways and Mode of Action

While the specific signaling pathways affected by this compound are not detailed in the initial characterization, its structural similarity to the etamycin class of antibiotics suggests a likely mode of action involving the inhibition of bacterial protein synthesis[4]. Etamycin antibiotics are known to target the 50S ribosomal subunit, thereby interfering with peptide bond formation.

Caption: Postulated mechanism of action for this compound.

Conclusion

This compound is a structurally interesting depsipeptide with significant antibacterial activity against clinically relevant MRSA strains. Its characterization provides a basis for further investigation into its therapeutic potential and for the development of novel antibiotics based on its scaffold. The detailed experimental protocols and structural data presented here serve as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug discovery.

References

- 1. Fijimycins A–C, three antibacterial etamycin-class depsipeptides from a marine-derived Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pediatrics.ucsd.edu [pediatrics.ucsd.edu]

- 3. Fijimycins A-C, three antibacterial etamycin-class depsipeptides from a marine-derived Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Marine Bacterial Secondary Metabolites: A Treasure House for Structurally Unique and Effective Antimicrobial Compounds [mdpi.com]

Preliminary In Vitro Profile of Fijimycin C: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the initial in vitro studies conducted on Fijimycin C, a novel depsipeptide antibiotic. The document collates available quantitative data, details the experimental protocols employed in its preliminary assessment, and presents visual workflows to elucidate the key processes in its investigation.

Introduction

This compound is a naturally occurring depsipeptide isolated from a marine-derived actinomycete, Streptomyces sp. strain CNS-575, which was collected from marine sediment in Fiji.[1][2][3] Belonging to the etamycin class of antibiotics, this compound has demonstrated notable antibacterial activity against clinically significant pathogens.[1][2][3] This document serves as a centralized resource for researchers engaged in the exploration of novel antimicrobial agents.

Quantitative Antimicrobial Activity

Preliminary in vitro studies have focused on evaluating the antibacterial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) required to inhibit 100% of bacterial growth (MIC100) was determined for three distinct MRSA strains. For comparative purposes, the activities of Fijimycin A and Etamycin A were also assessed.

Table 1: In Vitro Antibacterial Activity of this compound and Related Compounds against MRSA Strains

| Compound | MRSA Strain ATCC33591 (Hospital-Associated) MIC100 (µg/mL) | MRSA Strain Sanger 252 (Hospital-Associated) MIC100 (µg/mL) | MRSA Strain UAMS1182 (Community-Associated) MIC100 (µg/mL) |

| This compound | 16 | 8 | 16 |

| Fijimycin A | 8 | 4 | 8 |

| Etamycin A | 32 | 16 | 32 |

Data sourced from Sun et al., 2011.[1][2][3][4]

Experimental Protocols

The following sections provide a detailed description of the methodologies utilized in the isolation, characterization, and antimicrobial evaluation of this compound.

Fermentation and Isolation of this compound

The production of this compound was achieved through fermentation of Streptomyces sp. strain CNS-575. The subsequent extraction and isolation process involved multiple chromatographic steps to yield the pure compound.

Experimental Workflow for this compound Isolation

Caption: Workflow for the fermentation, extraction, and purification of this compound.

Structural Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques.

-

Mass Spectrometry : High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the molecular formula of this compound.[1][2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H) and 2D (COSY, HMBC) NMR experiments were conducted to elucidate the planar structure and amino acid sequence of the depsipeptide.[1][2]

-

Marfey's Method : The absolute configurations of the amino acid residues were established using Marfey's method.[1][2][3]

Antimicrobial Susceptibility Testing

The in vitro antibacterial activity of this compound was assessed using a standardized broth microdilution method to determine the MIC100 values.

Experimental Workflow for MIC100 Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC100).

Mechanism of Action and Signaling Pathways

Currently, there is no published data detailing the specific mechanism of action of this compound or the signaling pathways it may affect. As a member of the etamycin class of depsipeptides, it is plausible that its mode of action involves the inhibition of bacterial protein synthesis, a characteristic of other members of this class. However, this remains to be experimentally verified for this compound. Further research is required to elucidate the precise molecular targets and cellular effects of this compound.

Conclusion

This compound has emerged as a promising antibacterial agent with potent in vitro activity against MRSA. The methodologies for its production, isolation, and initial antimicrobial characterization have been established. Future research should prioritize elucidating its mechanism of action and exploring its potential for further development as a therapeutic agent.

References

- 1. Fijimycins A–C, three antibacterial etamycin-class depsipeptides from a marine-derived Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pediatrics.ucsd.edu [pediatrics.ucsd.edu]

- 3. Fijimycins A-C, three antibacterial etamycin-class depsipeptides from a marine-derived Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]

Methodological & Application

Application Note: Isolation and Purification of Fijimycin C from Streptomyces sp. CNS-575

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the isolation and purification of Fijimycin C, a depsipeptide with significant antibacterial activity, from the fermentation broth of Streptomyces sp. strain CNS-575.[1][2] The methodologies outlined below are based on established procedures and are intended to guide researchers in obtaining this compound for further study and development.[1]

Overview of the Process

The isolation and purification of this compound involves a multi-step process that begins with the fermentation of the marine-derived Streptomyces sp. CNS-575.[1][3] Following fermentation, the secondary metabolites are adsorbed onto a resin, extracted using an organic solvent, and then subjected to a two-step chromatographic purification process.[1] The initial purification is achieved through silica gel open column chromatography, followed by a final purification step using reversed-phase high-performance liquid chromatography (RP-HPLC) to yield pure this compound.[1]

Data Summary

The quantitative data from the isolation and purification process are summarized in the tables below for clarity and easy comparison.

Table 1: Yields at Each Stage of Purification

| Purification Stage | Starting Material | Recovered Material | Yield |

|---|---|---|---|

| Fermentation & Extraction | 40 L Culture of Streptomyces sp. CNS-575 | Crude Acetone Extract | 8.6 g[1][3] |

| Silica Gel Chromatography | 8.6 g Crude Acetone Extract | Fraction Six (Depsipeptide-rich) | 3.9 g[1] |

| Reversed-Phase HPLC | 3.9 g Fraction Six | Purified this compound | 3.2 mg[1] |

Table 2: RP-HPLC Parameters and Results for this compound Isolation

| Parameter | Specification |

|---|---|

| Chromatography System | Reversed-Phase High-Performance Liquid Chromatography |

| Column | Phenomenex Luna C18 (10 mm × 250 mm, 5 µm particle size)[1] |

| Mobile Phase | 65% aqueous Acetonitrile (CH3CN)[1] |

| Flow Rate | 2.5 mL/min[1] |

| UV Detection Wavelength | 254 nm[1][3] |

| Retention Time of this compound | 17.5 minutes[1] |

| Physical Appearance | Amorphous white powder[1][3] |

| Molecular Formula | C44H62N8O12[1][3] |

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the complete isolation and purification process.

3.1 Part 1: Fermentation of Streptomyces sp. CNS-575

-

Strain and Culture Medium:

-

Fermentation Conditions:

3.2 Part 2: Extraction of Crude Fijimycin Complex

-

Adsorption of Metabolites:

-

At the end of the 6-day fermentation period, add pre-sterilized Amberlite XAD-7 resin to each culture flask at a concentration of 20 g/L.[1][3]

-

Continue to shake the flasks at a low speed for an additional two hours to allow for the adsorption of extracellular secondary metabolites onto the resin.[1][3]

-

-

Harvesting and Extraction:

-

Collect the resin and cell mass by filtering the entire culture volume through cheesecloth.[1][3]

-

Wash the collected material with deionized (DI) water to remove salts.[1][3]

-

Soak the resin, cell mass, and cheesecloth in acetone for 2 hours.[1][3]

-

Filter the acetone extract to remove solid materials.[1]

-

Remove the acetone from the filtrate under vacuum to yield the solid crude extract. From a 40 L culture, approximately 8.6 g of solid material is expected.[1][3]

-

3.3 Part 3: Chromatographic Purification of this compound

-

Step 3.1: Silica Gel Open Column Chromatography (Initial Fractionation)

-

Apply the entire crude acetone extract (8.6 g) to a silica gel open column.[1][3]

-

Elute the column using a step gradient mobile phase, starting with 10% ethyl acetate in isooctane and gradually increasing the polarity to 15% methanol in ethyl acetate.[1][3]

-

Collect the eluent in fractions. This process should yield approximately nine distinct fractions.[1]

-

Identify the fraction containing the desired depsipeptides. Fraction six, weighing around 3.9 g, has been reported to contain Fijimycins A, B, and C.[1]

-

-

Step 3.2: Reversed-Phase HPLC (Final Purification)

-

Dissolve the depsipeptide-containing fraction (Fraction six, 3.9 g) in a suitable solvent for HPLC injection.[1]

-

Subject the sample to reversed-phase HPLC using the parameters outlined in Table 2.[1]

-

Collect the eluent corresponding to the peak at a retention time of approximately 17.5 minutes. This peak represents this compound.[1]

-

Evaporate the solvent from the collected fraction to obtain pure this compound as an amorphous white powder.[1]

-

Visualization of the Workflow

The diagram below illustrates the complete experimental workflow for the isolation and purification of this compound.

Caption: Experimental workflow for this compound purification.

References

- 1. Fijimycins A–C, three antibacterial etamycin-class depsipeptides from a marine-derived Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fijimycins A-C, three antibacterial etamycin-class depsipeptides from a marine-derived Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pediatrics.ucsd.edu [pediatrics.ucsd.edu]

Application Notes and Protocols for Fijimycin C Production from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the fermentation, extraction, and quantification of Fijimycin C, a depsipeptide antibiotic, from Streptomyces sp. CNS-575. The methodologies are compiled from published research and established practices for Streptomyces fermentation.

Introduction

Fijimycins are a class of etamycin-related depsipeptides with significant antibacterial activity, notably against methicillin-resistant Staphylococcus aureus (MRSA).[1] Produced by the marine-derived actinomycete, Streptomyces sp. CNS-575, these compounds represent promising candidates for further drug development. This document outlines the key procedures for the reproducible laboratory-scale production of this compound.

Data Presentation: Fermentation and Yield

The following tables summarize the quantitative data associated with the fermentation of Streptomyces sp. CNS-575 for the production of Fijimycins.

Table 1: Fermentation Medium Composition (A1Bfe+C Medium) [2][3]

| Component | Concentration (g/L) |

| Starch | 10 |

| Yeast Extract | 4 |

| Peptone | 2 |

| Calcium Carbonate (CaCO₃) | 1 |

| Ferric Sulfate (Fe₂(SO₄)₃·4H₂O) | 0.04 |

| Potassium Bromide (KBr) | 0.1 |

| Seawater | to 1 L |

Table 2: Fermentation Parameters [2][3]

| Parameter | Value |

| Producing Strain | Streptomyces sp. CNS-575 |

| Culture Volume | 1 L (in 2.8 L Fernbach flasks) |

| Temperature | 27 °C |

| Agitation | 215 rpm |

| Incubation Time | 6 days |

Table 3: Yield of Fijimycins from a 40 L Fermentation [2][3]

| Product | Yield (mg) |

| Crude Acetone Extract | 8600 |

| Fijimycin A | 65 |

| Fijimycin B | 9.6 |

| This compound | 3.2 |

Experimental Protocols

Inoculum Preparation (Seed Culture)

This protocol describes the preparation of a seed culture of Streptomyces sp. CNS-575 to inoculate the production medium.

Materials:

-

A well-sporulated agar plate of Streptomyces sp. CNS-575

-

Seed culture medium (e.g., Tryptic Soy Broth (TSB) or the production medium A1Bfe+C)

-

Sterile baffled Erlenmeyer flasks

-

Sterile distilled water or saline with a wetting agent (e.g., 0.05% Tween 80)

-

Sterile loops or swabs

Procedure:

-

Aseptically scrape the surface of a mature (7-14 days old) agar culture of Streptomyces sp. CNS-575 to harvest spores and mycelial fragments.

-

Suspend the harvested biomass in a small volume of sterile distilled water or saline.

-

Use this suspension to inoculate a baffled Erlenmeyer flask containing the seed culture medium. A typical inoculum volume is 2-5% (v/v).

-

Incubate the seed culture at 27-30°C with shaking at 200-250 rpm for 2-3 days, or until dense growth is observed.[4]

Fermentation for this compound Production

This protocol outlines the main fermentation process for the production of this compound.

Materials:

-

Seed culture of Streptomyces sp. CNS-575

-

Production medium (A1Bfe+C, see Table 1)

-

Sterile baffled Fernbach flasks (e.g., 2.8 L)

-

Incubator shaker

Procedure:

-

Prepare the A1Bfe+C production medium and sterilize by autoclaving.

-

Inoculate the production medium with the seed culture to a final concentration of 5-10% (v/v).

-

Incubate the culture at 27°C with shaking at 215 rpm for 6 days.[2][3]

Extraction of Fijimycins using Amberlite XAD-7 Resin

This protocol describes the in-situ extraction of the produced Fijimycins from the fermentation broth.

Materials:

-

Fermentation broth

-